4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide
Description
4-Phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a phenyl group at the 4-position. The carboxamide linker connects this moiety to a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a thiophen-3-yl group.
Properties
IUPAC Name |
4-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-16(19-17-21-20-15(24-17)13-6-11-25-12-13)18(7-9-23-10-8-18)14-4-2-1-3-5-14/h1-6,11-12H,7-10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQZGKWUYNSDBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and oxadiazole intermediates One common method involves the condensation of a thiophene derivative with a hydrazide to form the oxadiazole ringThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form hydrazides.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or iodine (I₂) can be used for halogenation, while Grignard reagents or organolithium compounds are used for nucleophilic substitutions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce hydrazide derivatives .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing oxadiazole and thiophene structures exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide can inhibit the growth of various cancer cell lines. In vitro studies demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types such as glioblastoma and ovarian cancer .
Applications in Scientific Research
The applications of this compound extend beyond anticancer activity:
- Antimicrobial Activity : Compounds with similar structures have shown potential against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents .
- Anti-Diabetic Studies : Some derivatives have been investigated for their ability to lower glucose levels in diabetic models, indicating their potential as anti-diabetic agents .
- Pharmacological Research : The compound's diverse functional groups allow it to be explored for various pharmacological activities including anti-inflammatory and analgesic effects.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of oxadiazole derivatives, including compounds similar to this compound. The results indicated significant cytotoxicity against glioblastoma cell lines with IC50 values below 1 µM for some derivatives .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of oxadiazole derivatives against various pathogens. The results demonstrated that certain compounds exhibited broad-spectrum activity, suggesting their potential use in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 4-phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene and oxadiazole rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its ability to intercalate with DNA can contribute to its anticancer properties by disrupting DNA replication and transcription .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Backbone Rigidity : The oxane ring in the target compound introduces conformational restraint, unlike the flexible N-substituted acetamide chain in ’s indole derivatives.
- Substituent Diversity: Chlorine in ’s compound may enhance lipophilicity, whereas the diethylamino group in ’s derivative could improve solubility .
Table 2: Enzyme Inhibitory Activities of Selected Analogs
| Compound ID | α-Glucosidase IC50 (µM) | BChE IC50 (µM) | LOX IC50 (µM) |
|---|---|---|---|
| 8q | 49.71 ± 0.19 | - | - |
| 8g | - | 31.62 ± 0.16 | - |
| 8b | - | - | 99.30 ± 2.89 |
| Acarbose | 38.25 ± 0.12 | - | - |
| Baicalein | - | - | 22.4 ± 1.30 |
Analysis :
- The indole-substituted oxadiazole (8q) shows strong α-glucosidase inhibition, nearing the potency of acarbose, suggesting that bulky aromatic substituents may enhance binding to enzymatic pockets .
- The target compound’s thiophene substituent could similarly engage in hydrophobic interactions, though its efficacy remains untested.
- ’s furan-containing analog lacks reported activity, hinting that thiophene’s electronic profile may be more favorable for target engagement.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-chlorophenyl group in ’s compound likely increases logP compared to the target’s oxane-phenyl group, which may balance hydrophobicity with water solubility .
- Metabolic Stability : The oxane ring’s saturated structure could reduce oxidative metabolism compared to aromatic backbones in other analogs .
Biological Activity
4-Phenyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]oxane-4-carboxamide is a compound featuring a unique oxadiazole moiety known for its diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly cancer and microbial infections. This article provides a comprehensive overview of its synthesis, biological activities, and mechanisms of action.
- IUPAC Name : 4-phenyl-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)oxane-4-carboxamide
- Molecular Formula : C₁₈H₁₇N₃O₃S
- Molecular Weight : 355.41 g/mol
- CAS Number : 1257550-32-5
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Formation of the Oxadiazole Ring : This involves the cyclization of hydrazides with carboxylic acids under dehydrating conditions.
- Introduction of the Thiophene Ring : Achieved through coupling reactions such as Suzuki or Stille coupling.
- Final Coupling and Purification : The final compound is purified using techniques like column chromatography.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the target compound. For instance, compounds with similar structures have shown significant activity against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HEPG2 (liver cancer) | 1.18 ± 0.14 |
| Compound B | MCF7 (breast cancer) | 0.67 |
| Compound C | PC-3 (prostate cancer) | 0.87 |
These results indicate that modifications in the oxadiazole structure can enhance anticancer activity by targeting specific pathways involved in tumor growth and proliferation .
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the oxadiazole moiety has also been documented. Studies reveal that these compounds exhibit better activity against gram-positive bacteria compared to gram-negative strains due to their ability to penetrate bacterial cell membranes effectively.
| Microbial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Escherichia coli | Moderate |
The presence of lipophilic groups enhances membrane permeability, facilitating access to intracellular targets .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis and repair, such as thymidylate synthase.
- Induction of Apoptosis : Research indicates that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Modulation of Signaling Pathways : The compound may interact with growth factor receptors (e.g., EGFR) and cytokine signaling pathways (e.g., IL-6), altering cellular responses to external stimuli .
Case Studies and Research Findings
Several studies have explored the biological activities of oxadiazole derivatives:
- Zhang et al. (2023) synthesized a series of oxadiazole compounds and evaluated their anticancer properties using TRAP PCR assays against multiple cancer cell lines, demonstrating significant inhibition rates .
- Ahsan et al. (2019) focused on dual antimicrobial and anticancer properties of oxadiazoles, showing promising results in vitro against both bacterial strains and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
